

H-(Gly)3-Lys(N3)-OH hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H-(Gly)3-Lys(N3)-OH hydrochloride**

Cat. No.: **B15568818**

[Get Quote](#)

In-Depth Technical Guide: H-(Gly)3-Lys(N3)-OH Hydrochloride

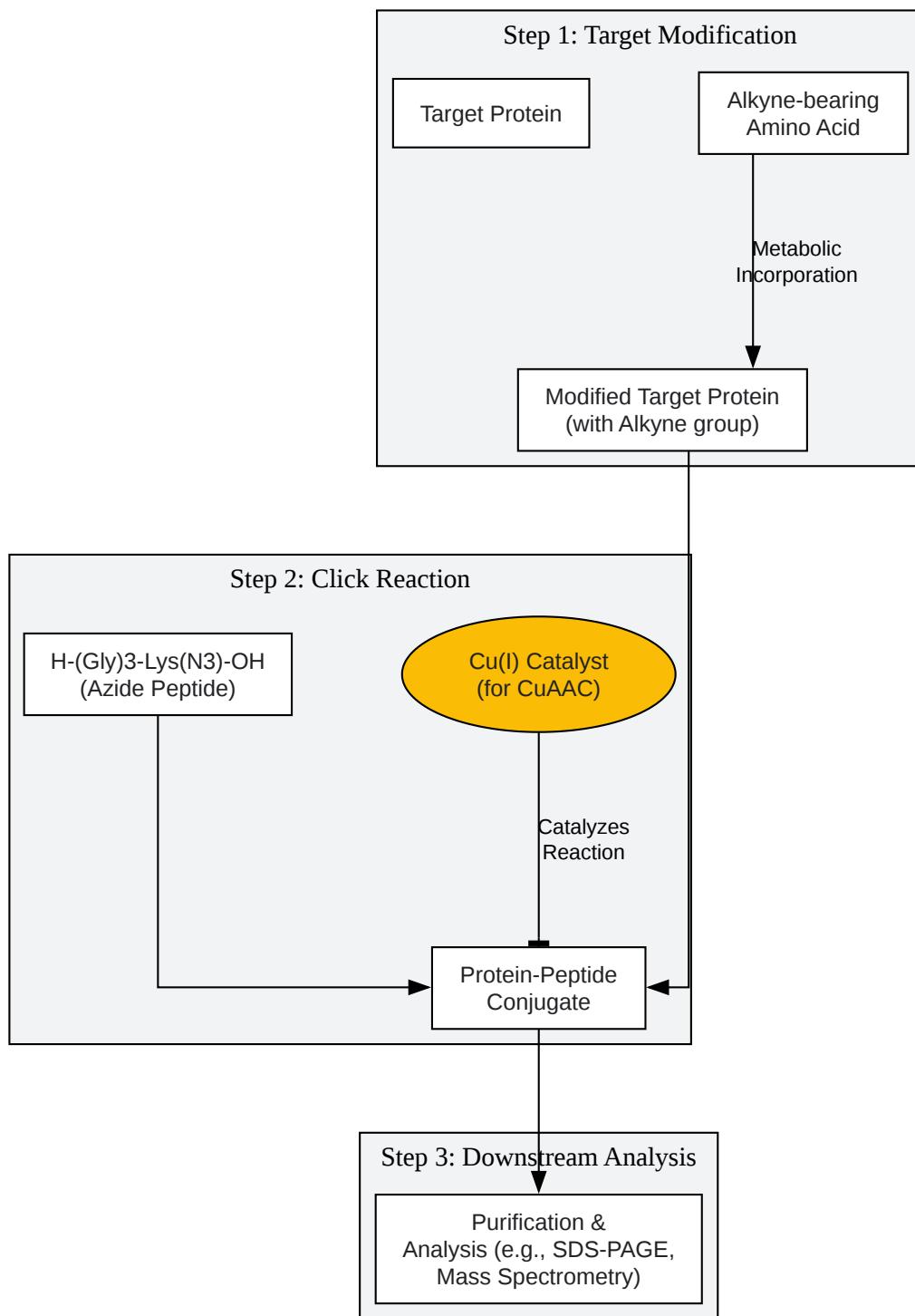
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and potential applications of **H-(Gly)3-Lys(N3)-OH hydrochloride**, a valuable reagent in the field of bioconjugation and chemical biology.

Core Molecular Data

The fundamental chemical properties of **H-(Gly)3-Lys(N3)-OH hydrochloride** are summarized below.

Property	Value
Molecular Formula	C12H22CIN7O5[1]
Molecular Weight	379.8 g/mol [1]
Purity	> 96%[1]
CAS Number	2737202-70-7[1][2]


Overview and Applications

H-(Gly)3-Lys(N3)-OH hydrochloride is a peptide-based click chemistry reagent.^{[2][3]} The presence of an azide group (N3) on the lysine residue allows for highly specific and efficient covalent bond formation with molecules containing an alkyne group.^{[2][4]} This reaction, known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of click chemistry due to its high yield, specificity, and biocompatibility.^[2] The molecule can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes like DBCO or BCN, eliminating the need for a copper catalyst which can be cytotoxic.^{[2][4]}

The triglycine ((Gly)3) linker provides a flexible spacer, which can be advantageous in various bioconjugation applications, such as in the development of antibody-drug conjugates (ADCs).

Conceptual Experimental Workflow: Bioconjugation via Click Chemistry

The following diagram illustrates a generalized workflow for utilizing **H-(Gly)3-Lys(N3)-OH hydrochloride** to label a target protein that has been metabolically engineered to contain an alkyne group.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for protein labeling using **H-(Gly)3-Lys(N3)-OH hydrochloride** via click chemistry.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This section provides a generalized protocol for the conjugation of **H-(Gly)3-Lys(N3)-OH hydrochloride** to an alkyne-modified protein. Note: This is a representative protocol and may require optimization for specific applications.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
- **H-(Gly)3-Lys(N3)-OH hydrochloride**
- Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
- Reducing agent stock solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)
- Ligand stock solution (e.g., 50 mM TBTA in DMSO/t-butanol)
- Degassed reaction buffer

Procedure:

- Preparation of Reactants:
 - Dissolve the alkyne-modified protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.
 - Prepare a stock solution of **H-(Gly)3-Lys(N3)-OH hydrochloride** (e.g., 10 mM in water or a suitable buffer). A 5- to 20-fold molar excess over the protein is typically used.
- Reaction Assembly (Final concentrations are suggested starting points):
 - In a microcentrifuge tube, combine the alkyne-modified protein solution and the **H-(Gly)3-Lys(N3)-OH hydrochloride** stock solution.

- Add the ligand (e.g., TBTA) to a final concentration of 1 mM. The ligand stabilizes the Cu(I) oxidation state.
- Add the reducing agent (e.g., sodium ascorbate) to a final concentration of 5 mM.
- Initiate the reaction by adding CuSO₄ to a final concentration of 1 mM. Gently mix the components.

- Incubation:
- Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration (e.g., overnight) if the protein is sensitive to room temperature.

- Quenching and Purification:
- The reaction can be quenched by the addition of a chelating agent like EDTA.
- Remove excess reagents and byproducts by methods such as dialysis, size-exclusion chromatography, or affinity chromatography specific to the protein of interest.

- Analysis:
- Confirm successful conjugation using techniques such as SDS-PAGE (which will show a shift in the molecular weight of the protein), mass spectrometry, or functional assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. precisepeg.com [precisepeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. H-(Gly)3-Lys(N3)-OH (hydrochloride)-HongTide Biotechnology [hongtide.com]

- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [H-(Gly)3-Lys(N3)-OH hydrochloride molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15568818#h-gly-3-lys-n3-oh-hydrochloride-molecular-weight-and-formula\]](https://www.benchchem.com/product/b15568818#h-gly-3-lys-n3-oh-hydrochloride-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com